(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Overview
Description
(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is a compound that is structurally related to amino acids and is of interest due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the properties and potential applications of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid.
Synthesis Analysis
The synthesis of related compounds, such as those discussed in the papers, often involves the formation of ester and amide bonds, which are also present in (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid. For example, the compound analyzed in the first paper includes an ester linkage as part of its structure, which is a common functional group in bioactive molecules . The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct stereochemistry, as demonstrated in the second paper where X-ray crystallography was used to confirm the stereochemistry of a new amino acid component of bestatin .
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid has been determined using various analytical techniques. In the first paper, vibrational spectroscopy and molecular docking studies were used to analyze the structure and potential interactions of the compound . The second paper utilized X-ray crystallography to determine the stereochemistry of a related amino acid derivative . These methods are crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can be inferred from the chemical reactions of structurally related compounds. The presence of amino and ester groups in the molecule suggests that it could participate in reactions typical of these functional groups, such as amide bond formation or hydrolysis. The first paper discusses the electronic properties and charge transfer within a similar molecule, which are important factors in determining its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can be deduced from the properties of related compounds. The first paper provides information on the vibrational frequencies, electronic properties, and band gap energy of a similar compound, which are indicative of its stability and reactivity . The second paper does not directly discuss physical properties but does mention the melting point of a derivative, which is related to the compound's stability . These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
Scientific Research Applications
Synthesis and Structural Studies
Total Synthesis of Unique Amino Acids : The compound has been utilized in the total synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins. This synthesis demonstrates the compound's relevance in producing complex biochemical structures (Namikoshi et al., 1989).
Biosynthesis Studies : It's been used in research exploring the biosynthesis of certain glucosinolates in plant species, indicating its role in understanding plant biochemistry (Chisholm, 1973).
Renin Inhibition : The compound has been synthesized as an intermediate for preparing renin inhibitory peptides, which are significant in medical research, especially in the context of cardiovascular diseases (Thaisrivongs et al., 1987).
Chemical Analysis and Characterization
X-ray Crystallography : It has been involved in X-ray crystallography studies for determining the stereochemistry of various compounds, demonstrating its use in structural chemistry (Nakamura et al., 1976).
Isolation and Identification : Research has included the isolation of this compound from various natural sources, like whole herbs, showing its importance in phytochemical studies (Lin et al., 2007).
Chemoenzymatic Synthesis : The compound has been synthesized chemoenzymatically, showing its application in synthetic chemistry and enzymology (Andruszkiewicz et al., 1990).
Meteorite Analysis : Interestingly, this compound and its analogues have been identified in meteorites, suggesting its importance in astrobiology and the study of organic compounds in extraterrestrial environments (Cronin et al., 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449173 | |
Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
CAS RN |
74761-42-5 | |
Record name | N-(Methoxycarbonyl)-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74761-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-((Methoxycarbonyl)amino)-3- methylbutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(methoxycarbonyl)-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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